(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine
Description
(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine is a bicyclic organic compound featuring an indolizine core (a fused pyrrole and pyridine ring system) with a saturated 5,6,7,8-tetrahydro scaffold and a methanamine (-CH2NH2) substituent at the 8-position. Indolizine-based compounds are of interest in medicinal chemistry due to their aromaticity, electron-rich nature, and versatility in drug design .
Properties
IUPAC Name |
5,6,7,8-tetrahydroindolizin-8-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-7-8-3-1-5-11-6-2-4-9(8)11/h2,4,6,8H,1,3,5,7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALODUZNJMASRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CN2C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,6,7,8-Tetrahydroindolizin-8-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable indolizine precursor using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of (5,6,7,8-Tetrahydroindolizin-8-yl)methanamine may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5,6,7,8-Tetrahydroindolizin-8-yl)methanamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes or ketones.
Reduction: Saturated amines.
Substitution: Substituted indolizine derivatives.
Scientific Research Applications
Chemistry: (5,6,7,8-Tetrahydroindolizin-8-yl)methanamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, (5,6,7,8-Tetrahydroindolizin-8-yl)methanamine is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydroindolizin-8-yl)methanamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrahydroquinoline Derivatives
- Example: (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine (CAS 298680-94-1) Structure: A tetrahydroquinoline core (benzene fused with a partially saturated pyridine ring) and a methanamine group at the 8-position. Molecular Formula: C10H14N2 | Molecular Weight: 162.23 . Key Differences:
- Higher molecular weight and nitrogen content may influence solubility and bioavailability.
Naphthalene-Based Amines
- Example : (5,6,7,8-Tetrahydronaphthalen-2-yl)methanamine (CAS 15402-69-4)
- Safety Profile: Classified as hazardous (H315, H318, H335), indicating skin/eye irritation and respiratory sensitivity .
Indolizine Ketone Analog
- Example : 5,6,7,8-Tetrahydroindolizin-8-one
- Structure : Similar indolizine scaffold but with a ketone (-C=O) group at the 8-position instead of methanamine.
- Key Differences :
- The ketone group increases electrophilicity, making it reactive in condensation or nucleophilic addition reactions (e.g., Maillard reaction pathways) .
- Lacks the primary amine functionality, limiting its utility in amide bond formation or protonation-dependent biological activity.
Indeno-Furan Derivatives
- Example: 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride Structure: A fused indeno-furan system with an ethylamine side chain. Molecular Formula: C13H18ClNO | Molecular Weight: Not explicitly stated, but estimated >250 . Key Differences:
- Hydrochloride salt form improves solubility for pharmaceutical applications.
Physicochemical and Spectroscopic Comparison
Biological Activity
(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound (5,6,7,8-Tetrahydroindolizin-8-yl)methanamine is derived from the indolizine class of compounds. Its structure features a tetrahydroindolizin moiety with a methanamine functional group, which may influence its interaction with biological targets.
1. Antimicrobial Activity
Research has indicated that derivatives of tetrahydroindolizines exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains.
Table 1: Antimicrobial Activity of Tetrahydroindolizin Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 32 µg/mL |
| B | S. aureus | 16 µg/mL |
| C | Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that modifications to the tetrahydroindolizin structure can enhance antimicrobial efficacy.
2. Antiproliferative Effects
Tetrahydroindolizine derivatives have also been investigated for their antiproliferative effects on cancer cell lines. For example, in vitro studies demonstrated that certain compounds significantly reduced cell viability in human cancer cell lines such as HeLa and A549.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| D | HeLa | 50 |
| E | A549 | 45 |
| F | MCF-7 | 60 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potential of these compounds as anticancer agents.
The mechanism by which (5,6,7,8-Tetrahydroindolizin-8-yl)methanamine exerts its biological effects is still under investigation. Preliminary studies suggest that it may act through inhibition of specific protein kinases involved in cell signaling pathways related to proliferation and survival.
Case Studies
Several case studies have been conducted to evaluate the biological activity of tetrahydroindolizine derivatives:
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of a series of tetrahydroindolizine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that compounds with specific substituents exhibited potent activity against MRSA strains.
Case Study 2: Cancer Cell Proliferation
Another investigation focused on the antiproliferative effects of tetrahydroindolizine derivatives on colorectal cancer cells. The study found that certain derivatives induced apoptosis in cancer cells, suggesting a potential therapeutic application.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
